N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14764745
InChI: InChI=1S/C18H14FN3O3/c1-11(23)21-14-5-2-12(3-6-14)17(24)9-22-10-20-16-7-4-13(19)8-15(16)18(22)25/h2-8,10H,9H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C18H14FN3O3
Molecular Weight: 339.3 g/mol

N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide

CAS No.:

Cat. No.: VC14764745

Molecular Formula: C18H14FN3O3

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide -

Specification

Molecular Formula C18H14FN3O3
Molecular Weight 339.3 g/mol
IUPAC Name N-[4-[2-(6-fluoro-4-oxoquinazolin-3-yl)acetyl]phenyl]acetamide
Standard InChI InChI=1S/C18H14FN3O3/c1-11(23)21-14-5-2-12(3-6-14)17(24)9-22-10-20-16-7-4-13(19)8-15(16)18(22)25/h2-8,10H,9H2,1H3,(H,21,23)
Standard InChI Key LMHNFUJHSCLMGV-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)F

Introduction

N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a synthetic compound belonging to the class of quinazoline derivatives. It exhibits potential pharmacological properties, particularly as an inhibitor in various biological pathways. The compound's structure features a quinazoline moiety, known for its diverse biological activities, including anticancer and antimicrobial effects.

Synthesis

The synthesis of N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Biological Activities

Compounds in the quinazoline class are known for their diverse therapeutic effects, including anticancer and antimicrobial activities. The presence of a fluorine atom in N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide may enhance its bioactivity compared to non-fluorinated analogs.

Potential Applications

N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide has potential applications in various scientific fields, particularly in medicinal chemistry. Its quinazoline core is known for inhibiting various enzymes and receptors involved in disease progression, making it a candidate for further pharmacological development.

Comparison with Similar Compounds

Several compounds share structural similarities with N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide, each exhibiting unique properties:

Compound NameKey Features
N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamideLacks fluorine; different bioactivity profile
N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamideFluorine at the 7-position; distinct biological activities
N-{4-[(6-bromo-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamideBromine substitution; altered pharmacokinetics

These compounds highlight the diversity within the quinazolinone family and the importance of substituent variations in determining biological activities and therapeutic potentials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator